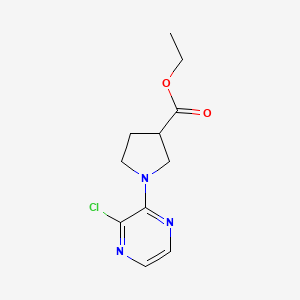

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

説明

特性

IUPAC Name |

ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-2-17-11(16)8-3-6-15(7-8)10-9(12)13-4-5-14-10/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKJRSVHNJIXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bifunctional Scaffolds in Target-Oriented Synthesis: A Technical Guide to Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on the strategic use of bifunctional building blocks. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (Molecular Formula: C₁₁H₁₄ClN₃O₂) represents a highly versatile, orthogonally functionalizable scaffold. By combining an electron-deficient 3-chloropyrazine core with a conformationally restricted pyrrolidine ester, this molecule serves as a pivotal intermediate in the synthesis of advanced therapeutics, most notably Bruton's tyrosine kinase (BTK) inhibitors and Phosphodiesterase 10 (PDE10) inhibitors [1, 2].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its synthesis, and a field-proven, self-validating experimental protocol for its preparation and downstream functionalization.

Structural Rationale & Physicochemical Profiling

The architectural design of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is highly intentional. The molecule is divided into two orthogonal reactive hemispheres:

-

The C3-Chloropyrazine Hemisphere: Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents.

-

The Pyrrolidine-3-Carboxylate Hemisphere: The ethyl ester acts as a stable protecting group that can be selectively saponified to a carboxylic acid, enabling subsequent amide bond formation with diverse amines.

Table 1: Physicochemical and Drug-Likeness Profile

| Property | Value | Implication for Drug Design |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | Standard bifunctional intermediate footprint. |

| Molecular Weight | 255.70 g/mol | Low MW allows for extensive downstream elaboration while strictly adhering to Lipinski’s Rule of 5. |

| Exact Mass | 255.0775 Da | Crucial for high-resolution LC-MS tracking. |

| Topological Polar Surface Area (TPSA) | ~55.4 Ų | Excellent baseline for membrane permeability; allows budget for additional polar groups. |

| XLogP3 (Predicted) | 1.8 - 2.1 | Optimal lipophilicity for oral bioavailability. |

| Hydrogen Bond Donors | 0 | Minimizes the desolvation penalty during target binding. |

| Hydrogen Bond Acceptors | 5 | Provides multiple vectors for interaction with kinase hinge regions or PDE active sites. |

| Rotatable Bonds | 4 | Balances conformational flexibility with the rigidity provided by the pyrazine and pyrrolidine rings. |

Mechanistic Insights: Reactivity & Regioselectivity

As a Senior Application Scientist, it is critical to understand why certain synthetic routes are chosen over others. The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (S_NAr) between 2,3-dichloropyrazine and ethyl pyrrolidine-3-carboxylate.

The Causality of Regioselectivity (The "Self-Regulating" S_NAr)

A common concern when reacting a di-halogenated heterocycle is over-substitution (the formation of a di-pyrrolidine adduct). However, this reaction is inherently self-regulating. The first chlorine atom on 2,3-dichloropyrazine is highly electrophilic due to the strong electron-withdrawing nature of the adjacent pyrazine nitrogens.

Once the secondary amine of the pyrrolidine attacks and displaces the first chlorine, the newly attached pyrrolidine nitrogen donates its lone pair electron density into the pyrazine ring via resonance. This electron donation significantly enriches the pyrazine core, rendering the remaining C3-chlorine atom highly unreactive toward further nucleophilic attack. This intrinsic electronic deactivation guarantees high mono-substitution regioselectivity without requiring cryogenic temperatures.

The Causality of the Ethyl Ester Selection

Why utilize an ethyl ester rather than a methyl or tert-butyl ester?

-

Methyl esters are often too labile and prone to unwanted transesterification or premature hydrolysis during the basic conditions of downstream Pd-catalyzed cross-couplings.

-

Tert-butyl esters require harsh acidic conditions (e.g., TFA or HCl) for deprotection, which protonates the basic pyrazine nitrogens, complicating isolation and potentially degrading the molecule.

-

Ethyl esters strike the perfect balance: they are sterically robust enough to survive C3-chlorine cross-coupling, yet can be cleanly saponified to the carboxylic acid using mild aqueous Lithium Hydroxide (LiOH) [2].

Standardized Experimental Protocol

The following protocol details the synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate. This is designed as a self-validating system , ensuring that the chemist can verify the integrity of the reaction at every step.

Table 2: Optimized Reaction Parameters

| Parameter | Specification | Causality / Rationale |

| Electrophile | 2,3-Dichloropyrazine (1.0 eq) | Starting material; highly reactive S_NAr substrate. |

| Nucleophile | Ethyl pyrrolidine-3-carboxylate (1.05 eq) | Slight excess ensures complete consumption of the pyrazine. |

| Base | N,N-Diisopropylethylamine (DIPEA) (2.0 eq) | Non-nucleophilic base; neutralizes HCl byproduct without competing for the electrophile. |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent; stabilizes the Meisenheimer complex transition state. |

| Temperature | 80 °C | Provides sufficient activation energy for complete conversion within 4-6 hours. |

Step-by-Step Methodology

Step 1: Reaction Setup

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloropyrazine (10.0 mmol, 1.49 g) and dissolve in anhydrous DMF (30 mL) under an inert nitrogen atmosphere.

-

Add DIPEA (20.0 mmol, 3.48 mL) to the stirring solution.

-

Dropwise, add ethyl pyrrolidine-3-carboxylate (10.5 mmol, 1.50 g).

-

Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely controlled oil bath or heating block.

Step 2: Self-Validating Reaction Monitoring

-

After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

-

Validation Checkpoint: The reaction is complete when the starting material peak disappears. The product mass spectrum must show a base peak at m/z 256.1 [M+H]⁺ . Crucially, you must observe a characteristic 3:1 isotopic ratio at m/z 256.1 and 258.1, confirming the retention of exactly one chlorine atom.

Step 3: Workup and Isolation

-

Cool the reaction to room temperature and quench by pouring into 150 mL of ice-cold distilled water.

-

Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude oil via silica gel flash chromatography (Eluent: 10% to 30% EtOAc in Hexanes) to yield the pure product as a pale yellow oil (Typical yield: 85-92%).

Applications in Advanced Pharmacophores

The utility of the 3-chloropyrazin-2-yl-pyrrolidine structural motif is heavily validated in modern oncology and neurology. It serves as a critical precursor in the synthesis of second-generation Bruton's tyrosine kinase (BTK) inhibitors, such as Acalabrutinib, where the pyrrolidine ring dictates the spatial orientation of the warhead [1]. Furthermore, this exact bifunctional scaffold has been successfully deployed in the development of potent Phosphodiesterase 10 (PDE10) inhibitors for the treatment of schizophrenia [2].

Synthetic & Functionalization Workflow

Workflow for the synthesis and divergent functionalization of the pyrazine-pyrrolidine core.

References

- Title: Improved process for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)pyrrolidin-2-yl] imidazo[1,5-a]pyrazin-1-yl)}-n-(pyridine-2-yl)benzamide (WO2020225831A1)

- Title: Pyrazine compounds as phosphodiesterase 10 inhibitors (WO2010057121A1)

-

Title: (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate (CID 86720302) Source: PubChem, National Center for Biotechnology Information URL: [Link]

Structural Elucidation and NMR Chemical Shift Analysis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, rigidified bifunctional scaffolds are highly sought after for their ability to orient pharmacophores with high precision. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate (C₁₁H₁₄ClN₃O₂) represents a critical building block in this domain. The pyrazine ring provides key hydrogen-bond acceptor properties and a vector for further cross-coupling (via the C-Cl bond), while the pyrrolidine core restricts conformational flexibility, improving target binding entropy.

This whitepaper provides a comprehensive, causality-driven guide to the synthesis, sample preparation, and Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By establishing a self-validating analytical protocol, researchers can ensure high-fidelity structural confirmation before advancing this intermediate into complex library synthesis.

Synthesis and Sample Preparation Protocol

The construction of the N-C(aryl) bond in this molecule relies on a Nucleophilic Aromatic Substitution (SₙAr) pathway. 2,3-Dichloropyrazine is highly electrophilic due to the electron-withdrawing nature of the two ring nitrogens, allowing the secondary amine of ethyl pyrrolidine-3-carboxylate to attack the C2 position [1].

Step-by-Step Synthesis Workflow

-

Initiation: Charge an oven-dried round-bottom flask with 2,3-dichloropyrazine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to ensure a polar aprotic environment that stabilizes the Meisenheimer complex transition state.

-

Nucleophile Addition: Add ethyl pyrrolidine-3-carboxylate hydrochloride (1.1 equiv).

-

Acid Scavenging: Introduce N,N-diisopropylethylamine (DIPEA) (3.0 equiv). The excess base neutralizes the hydrochloride salt of the nucleophile and scavenges the HCl byproduct generated during the SₙAr reaction, driving the equilibrium forward.

-

Thermal Activation: Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

-

Workup: Cool to room temperature, quench with deionized water, and extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Isolate the target compound via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

Fig 1: SNAr synthesis workflow for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

NMR Sample Preparation

To ensure high-resolution spectra devoid of vortexing artifacts or concentration-dependent shifts:

-

Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the homogenously mixed solution to a precision 5 mm NMR tube. Ensure the solvent column height is exactly 4 cm.

-

Equilibrate the sample in the NMR probe at 298 K for 5 minutes prior to shimming to ensure thermal stability.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is defined by the rigid stereocenter at the C3 position of the pyrrolidine ring, which renders the methylene protons at C2, C4, and C5 diastereotopic . Furthermore, the lone pair on the pyrrolidine nitrogen is delocalized into the electron-deficient pyrazine ring via resonance. This delocalization reduces electron density on the nitrogen, strongly deshielding the adjacent alpha protons (H2 and H5) [2, 3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Causality / Structural Rationale |

| Pyrazine H5 | 7.95 | d | 2.6 | 1H | Deshielded aromatic proton; meta-coupling to H6. |

| Pyrazine H6 | 7.75 | d | 2.6 | 1H | Slightly more shielded than H5 due to resonance donation from the pyrrolidine nitrogen. |

| Ester -CH₂- | 4.18 | q | 7.1 | 2H | Standard ethoxy methylene, deshielded by the adjacent oxygen. |

| Pyrrolidine H2a | 3.95 | dd | 11.5, 7.5 | 1H | Diastereotopic alpha-proton. Highly deshielded by both the N-aryl group and the adjacent C3 ester. |

| Pyrrolidine H5a | 3.85 | m | - | 1H | Diastereotopic alpha-proton, deshielded by the N-aryl group. |

| Pyrrolidine H2b | 3.75 | dd | 11.5, 6.0 | 1H | Geminal partner to H2a. |

| Pyrrolidine H5b | 3.65 | m | - | 1H | Geminal partner to H5a. |

| Pyrrolidine H3 | 3.15 | m | - | 1H | Methine proton adjacent to the electron-withdrawing carbonyl group. |

| Pyrrolidine H4a | 2.30 | m | - | 1H | Diastereotopic beta-proton. |

| Pyrrolidine H4b | 2.15 | m | - | 1H | Geminal partner to H4a. |

| Ester -CH₃ | 1.28 | t | 7.1 | 3H | Standard ethoxy methyl group. |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides definitive proof of the pyrazine substitution pattern. The C2 carbon of the pyrazine ring is highly deshielded (~152.5 ppm) due to its direct attachment to the electronegative pyrrolidine nitrogen. The C3 carbon, attached to the chlorine atom, resonates at ~139.8 ppm.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Carbon Environment | Shift (δ, ppm) | Causality / Structural Rationale |

| Ester C=O | 173.8 | Carbonyl carbon of the aliphatic ester. |

| Pyrazine C2 (C-N) | 152.5 | Highly deshielded by the directly attached nitrogen and ring aromaticity. |

| Pyrazine C6 | 141.5 | Aromatic carbon adjacent to the ring nitrogen. |

| Pyrazine C3 (C-Cl) | 139.8 | Deshielded by the inductive effect of the chlorine atom. |

| Pyrazine C5 | 134.2 | Aromatic carbon. |

| Ester -CH₂- | 60.9 | Aliphatic carbon directly bound to oxygen. |

| Pyrrolidine C2 | 51.2 | Alpha-carbon to nitrogen; additionally deshielded by the adjacent C3 ester. |

| Pyrrolidine C5 | 48.6 | Alpha-carbon to nitrogen. |

| Pyrrolidine C3 | 42.4 | Methine carbon bearing the ester group. |

| Pyrrolidine C4 | 28.7 | Beta-carbon, furthest from electronegative heteroatoms. |

| Ester -CH₃ | 14.3 | Terminal aliphatic methyl carbon. |

Advanced 2D NMR Workflows (Self-Validating Protocols)

To ensure absolute trustworthiness in the structural assignment, 1D NMR must be corroborated by a self-validating 2D NMR system. The critical mechanistic question—Did the pyrrolidine nitrogen successfully attack the C2 position of the pyrazine ring?—is answered using Heteronuclear Multiple Bond Correlation (HMBC).

Validation Logic:

-

COSY (Correlation Spectroscopy): Maps the continuous spin system of the pyrrolidine ring (H2 ↔ H3 ↔ H4 ↔ H5). This confirms the integrity of the pyrrolidine core.

-

HSQC (Heteronuclear Single Quantum Coherence): Pairs all protons to their directly attached carbons, differentiating the diastereotopic CH₂ protons (C2, C4, C5) from the CH methine (C3).

-

HMBC: The ultimate proof of connectivity. A ³J HMBC correlation will be observed between the pyrrolidine alpha-protons (H2 and H5) and the Pyrazine C2 carbon (152.5 ppm). This cross-peak is only possible if the N-C bond has been successfully formed.

Fig 2: Key HMBC correlations validating the N-C bond formation and ester regiochemistry.

References

-

Lippa, K. A., & Roberts, A. L. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines. Environmental Science & Technology. URL:[Link] [1]

An In-depth Technical Guide to the Safe Handling of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide intended for informational purposes for laboratory personnel. It is not a certified Safety Data Sheet (SDS). The information herein is compiled from data on structurally related compounds and general principles of chemical safety. A specific SDS for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate was not available at the time of writing. Users should conduct their own risk assessments and consult with their institution's safety office before handling this compound.

Section 1: Introduction and Compound Profile

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a substituted pyrazine ring and a pyrrolidine carboxylate moiety.[1] The pyrazine core is a feature of various biologically active molecules and flavor compounds, while the pyrrolidine ring is a common scaffold in many pharmaceuticals.[1][2][3] Given its potential utility in the synthesis of novel therapeutic agents, a thorough understanding of its safe handling is paramount for researchers. This guide provides a detailed overview of the anticipated hazards, handling protocols, and emergency procedures based on an analysis of its constituent chemical functionalities.

Pyrazine-based compounds can interact with biological systems in various ways, including as hydrogen bond acceptors and through π-interactions.[4] The presence of a chlorine atom on the pyrazine ring may also introduce specific reactivity and toxicological properties. Similarly, the pyrrolidine group, a saturated heterocycle, contributes to the three-dimensional structure of the molecule, which can influence its biological activity and pharmacokinetic profile.[1]

Section 2: Hazard Identification and Risk Assessment

A comprehensive hazard assessment for a novel compound for which a specific Safety Data Sheet (SDS) is unavailable necessitates a critical evaluation of its structural components and the known hazards of analogous compounds. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is comprised of a chloropyrazine moiety and an ethyl pyrrolidine-3-carboxylate moiety. By examining the safety profiles of these individual components and related structures, we can construct a plausible and precautionary hazard profile for the compound of interest.

Analysis of Structural Analogs

-

Pyrazine and its Derivatives: Pyrazine itself is a flammable solid with a low flash point.[5][6] Many pyrazine derivatives are classified as skin and eye irritants, and some may cause respiratory irritation.[7][8] Certain substituted pyrazines are also noted to be toxic if swallowed. The introduction of a chlorine atom to the pyrazine ring, as seen in the subject compound, may enhance its toxicity and reactivity. Chlorinated aromatic compounds can exhibit increased persistence in the environment and may have specific toxicological profiles.

-

Pyrrolidine and its Derivatives: Pyrrolidine is a flammable liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. While the pyrrolidine in the topic compound is part of a larger, more complex molecule, the inherent reactivity and potential for skin and eye irritation associated with the pyrrolidine ring should not be discounted.

Anticipated GHS Classification

Based on the analysis of its structural components, a precautionary Globally Harmonized System (GHS) classification for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is proposed in the table below. It is imperative to handle this compound as if it possesses these hazards until empirical data becomes available.

| Hazard Class | Hazard Category | Anticipated Hazard Statement | Rationale |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Based on the toxicity of some pyrazine and pyrrolidine derivatives. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on the known irritant properties of pyrazine and pyrrolidine derivatives.[7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Based on the known irritant properties of pyrazine and pyrrolidine derivatives.[7][8][9] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation. | Based on the potential for respiratory irritation from pyrazine derivatives.[7] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. | Based on GHS information for a related chlorinated pyridinyl pyrazolidinone derivative.[10] |

Logical Framework for Hazard Assessment

The following diagram illustrates the logical process for assigning the anticipated hazards based on structural analogy.

Caption: Logical flow for deriving anticipated hazards.

Section 3: Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of handling and storage protocols is required to minimize exposure and ensure the safety of laboratory personnel.

Engineering Controls

The primary method for controlling exposure to this compound should be through robust engineering controls.

-

Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.

-

Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.

-

Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of exposure, a chemically resistant apron and sleeves are recommended.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Workflow for Safe Handling

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Step-by-step workflow for safe handling.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental release.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.[9][11]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[8]

-

Security: If necessary, store in a locked cabinet to restrict access to authorized personnel.

Section 4: Emergency Procedures

Preparedness for potential emergencies is a critical component of laboratory safety.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill and Leak Procedures

-

Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated.

-

Large Spills: For larger spills, evacuate the area and prevent entry. Contact the institution's emergency response team.

-

General Precautions: Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate PPE during cleanup.[11]

Section 5: Toxicological and Ecological Information

As previously stated, specific toxicological and ecological data for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate are not available. The information below is based on the anticipated hazards.

Toxicological Profile

-

Acute Effects: Expected to be harmful if swallowed. May cause irritation to the skin, eyes, and respiratory system.[7][8][9]

-

Chronic Effects: The long-term effects of exposure to this compound are unknown. As a precaution, exposure should be minimized.

Ecological Profile

-

Aquatic Toxicity: A related compound with a chlorinated heterocyclic ring system is classified as toxic to aquatic life with long-lasting effects.[10] Therefore, it is prudent to assume that Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate may also pose a risk to the aquatic environment.

-

Persistence and Degradability: The persistence and degradability of this compound in the environment are unknown.

Section 6: Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Waste Containers: Use designated, sealed, and properly labeled containers for solid and liquid waste.

-

Disposal Vendor: All waste should be disposed of through a licensed hazardous waste disposal company.

References

- Schindler, C., & Schulzke, C. (2015). PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. Chemistry of Heterocyclic Compounds, 51, 1008.

- Echemi. (2019).

- The Good Scents Company. (n.d.). pyrazine, 290-37-9.

- PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)

- Wikipedia. (n.d.). Pyrazine.

- Cayman Chemical. (2025).

- Fisher Scientific. (n.d.).

- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl (R)-(+)

- Sigma-Aldrich. (2025).

- Adams, T. B., et al. (2005). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 43(8), 1207-1241.

- Echemi. (n.d.).

- ACS Publications. (n.d.). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). WO2018172995A1 - Methods of selectively forming substituted pyrazines.

- Semantic Scholar. (2024).

- ResearchGate. (2024).

- MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. higiene.unex.es [higiene.unex.es]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pyrazine, 290-37-9 [thegoodscentscompany.com]

- 6. Pyrazine - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Solubility profile of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate in organic solvents

An In-Depth Technical Guide Topic: Solubility Profile of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences process development, formulation design, and ultimate bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical principles governing its solubility, present a rationale for solvent selection, and provide detailed, field-proven experimental protocols for accurate solubility determination. This guide is structured to empower researchers with the expertise to generate a robust and reliable solubility profile, a cornerstone for efficient drug development.

Introduction: The Critical Role of Solubility

In the journey from chemical synthesis to a viable drug product, understanding the solubility of a compound is not merely a characterization step; it is a foundational pillar of process chemistry and formulation science. Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate, a molecule incorporating a substituted pyrazine ring linked to a pyrrolidine carboxylate ester, presents a unique structural combination that necessitates a thorough investigation of its behavior in various organic media.

A well-defined solubility profile is indispensable for:

-

Process Optimization: Selecting appropriate solvents for reaction, work-up, and purification (e.g., crystallization) to maximize yield and purity.

-

Formulation Development: Identifying suitable solvent systems for creating stable and bioavailable dosage forms.

-

Analytical Method Development: Choosing appropriate diluents for chromatographic and spectroscopic analysis.

-

Predicting Downstream Behavior: Poor solubility can lead to challenges in biological assays, impacting the reliability of structure-activity relationship (SAR) data.[1]

This guide will provide the scientific rationale and detailed methodologies required to systematically evaluate the solubility of this target compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[2] An analysis of the structure of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate provides initial insights into its expected solubility.

-

Pyrazine and Pyrrolidine Rings: The core structure contains two nitrogen-based heterocyclic rings. The nitrogen atoms in both the pyrazine and pyrrolidine moieties can act as hydrogen bond acceptors. Pyrazine itself is soluble in water and organic solvents.[3][4] Pyrrolidine is miscible with water and most organic solvents.[5]

-

Ethyl Carboxylate Group: The ester functional group introduces polarity and can act as a hydrogen bond acceptor.

-

Chloro Substituent: The chlorine atom on the pyrazine ring adds to the molecular weight and introduces a polar C-Cl bond, potentially influencing dipole-dipole interactions.

-

Hydrocarbon Backbone: The ethyl group and the methylene groups of the pyrrolidine ring contribute non-polar character to the molecule.

Overall Prediction: The molecule possesses both polar (nitrogen atoms, ester carbonyl, chloro group) and non-polar (hydrocarbon and aromatic regions) characteristics. This amphiphilic nature suggests it will exhibit moderate to good solubility in a range of polar aprotic and polar protic solvents, with lower solubility expected in highly non-polar solvents like hexanes.

Strategic Selection of Organic Solvents

To build a comprehensive solubility profile, a diverse panel of solvents must be selected, spanning the full spectrum of polarity. The choice of solvents should be guided by their relevance in synthetic organic chemistry and pharmaceutical processing.

| Solvent Class | Solvent | Polarity Index (Snyder) | Dielectric Constant (ε) | Rationale for Inclusion |

| Non-Polar | n-Hexane | 0.1 | 1.89 | Establishes baseline solubility in a purely non-polar, aliphatic environment. |

| Toluene | 2.4 | 2.38 | Represents a non-polar aromatic solvent. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 9.08 | A common solvent for reactions and extractions. |

| Ethyl Acetate (EtOAc) | 4.4 | 6.02 | A moderately polar solvent and common crystallization medium. | |

| Acetone | 5.1 | 20.7 | A highly versatile, polar aprotic solvent. | |

| Acetonitrile (ACN) | 5.8 | 37.5 | Widely used in HPLC and as a reaction solvent. | |

| Dimethylformamide (DMF) | 6.4 | 36.7 | A highly polar solvent capable of dissolving many organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | A powerful, highly polar solvent, often used for compounds with poor solubility.[6] | |

| Polar Protic | Isopropanol (IPA) | 3.9 | 19.9 | A common alcohol used in purification and formulation. |

| Ethanol (EtOH) | 4.3 | 24.5 | A key solvent in pharmaceutical processing due to its low toxicity. | |

| Methanol (MeOH) | 5.1 | 32.7 | A highly polar protic solvent, effective at forming hydrogen bonds. |

Experimental Methodologies for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental protocols. The gold standard for thermodynamic solubility is the Equilibrium Shake-Flask Method .

Primary Protocol: Equilibrium Shake-Flask Gravimetric Method

This method directly measures the concentration of a solute in a saturated solution at equilibrium and is considered a definitive technique.[7][8][9]

Causality Behind the Protocol: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium. Temperature control is critical as solubility is highly temperature-dependent. The gravimetric finish is a direct and absolute measure of the dissolved solid, requiring no calibration curves.

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Gravimetric Method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate to a series of glass vials, ensuring undissolved solid is clearly visible.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Expert Insight: Equilibrium is confirmed when the concentration of the solute in solution does not change over two consecutive time points (e.g., at 24 and 48 hours).[7]

-

-

Phase Separation: Remove the vials and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

-

Self-Validation: Filtration is a critical step to ensure only the dissolved solute is measured. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Gravimetric Analysis: a. Accurately transfer a precise volume (e.g., 1.0 mL) of the clear filtrate into a pre-weighed, clean, and dry container (e.g., an aluminum weigh pan or glass vial). b. Carefully evaporate the solvent using a gentle stream of nitrogen, a vacuum concentrator, or a rotary evaporator. Avoid excessive heat which could degrade the compound. c. Place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. d. Record the final weight.

-

Calculation:

-

Solubility (mg/mL) = (Weight of [Container + Residue] - Weight of Container) / Volume of filtrate used.

-

Alternative & High-Throughput Methods

For earlier stages of development or when sample quantity is limited, faster methods are often employed.[10][11]

-

HPLC-Based Method: This method follows the same equilibration and separation steps as the gravimetric protocol. However, instead of evaporating the solvent, the clear filtrate is diluted and injected into a calibrated High-Performance Liquid Chromatography (HPLC) system. The concentration is determined against a standard curve.

-

UV-Vis Spectroscopic Method: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance vs. known concentrations is first generated. The absorbance of the filtered saturated solution is then measured, and the concentration is determined from the curve.

-

High-Throughput Screening (HTS): Techniques like nephelometry, which measures turbidity from precipitated compounds in microtiter plates, can provide rapid, albeit less precise, "kinetic" solubility data.[1][12][15] These are ideal for ranking compounds or conditions early in discovery.[16][17]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

Table 2: Solubility of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| n-Hexane | Non-Polar | Very Sparingly Soluble | ||

| Toluene | Non-Polar | Sparingly Soluble | ||

| Dichloromethane | Polar Aprotic | Soluble | ||

| Ethyl Acetate | Polar Aprotic | Freely Soluble | ||

| Acetone | Polar Aprotic | Freely Soluble | ||

| Acetonitrile | Polar Aprotic | Soluble | ||

| Dimethylformamide | Polar Aprotic | Very Soluble | ||

| Dimethyl Sulfoxide | Polar Aprotic | Very Soluble | ||

| Isopropanol | Polar Protic | Soluble | ||

| Ethanol | Polar Protic | Soluble | ||

| Methanol | Polar Protic | Freely Soluble |

Interpretation: The results should be analyzed by correlating the measured solubility with the properties of the solvents. For this compound, it is expected that solubility will be highest in polar solvents (both aprotic and protic) that can engage in dipole-dipole interactions and accept hydrogen bonds. The lower solubility in non-polar solvents like hexane would confirm the dominant role of the polar functional groups in the solvation process.

Conclusion

Characterizing the solubility profile of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a fundamental step in its development pathway. By employing systematic, well-controlled methodologies such as the Equilibrium Shake-Flask method, researchers can generate accurate and reliable data. This information is crucial for making informed decisions in process chemistry, analytical method development, and formulation, ultimately accelerating the transition of a promising compound from the laboratory to clinical application.

References

- Determination of Solubility by Gravimetric Method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE_Emv1fmiy5V2hA_baJVL25YFGmbkhUU3-nDAdh3V89eiwAd71CJ7Yp0aFdSy9I_GJbDhtQWHqyGx0lZ2jJ1JxYXZYf3RTbVyQJ9ehkhtybd9cnn_iY7Kh4mKKkZ9Tgaozoha9F1TeYWngVw_-IZ-i-ewlIeQiiRNWZ7j8DHG0M92Ba2z]

- Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXHt5LBtgu4qipznCsFzM30rqf012L_DfZ7Z7rVjFp_Th3MowXmlrQhGxS8NR0QLKLq5lSJlIhmdk7Z0dBpDWX9Dw2XKd5sHD5Yk0oxz08bkpXkYPtJP0a1BccrA6CJ5EEUH_P]

- Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. (2008). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7eO2IrKmkD3s_FzGSan1yCe6viwtcOitc_J5RRAqRUmlgq__W_kqUEiqPc8csALYMy0I3s9RN-E2CcLczBEs7_2zB6Oo4IcMsWvq-EEnogxiyYikzbY6k_WLsq2MzDdC773F2]

- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (2005). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMa3ICdBVTWsVKDtSMzC8CSQmf6b4MO2FKYxPPuwjycs8s9Kyg8JlkAzu8SqAYzNDTMf0516_wm0z8409ATD7ln2tHVOogQmBuEIrnT3j05ybn0UErGioDwPJORwj2N9QGPRsC]

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025). Pharma Excipients. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTl5qR-Y3FqJ_PlMyZ2rRaWT2zQzU0foN9nRcdDqmv0y4uhorJ-bJuTT8CaX1HJffBi4azB_2k6CcgdPeDhYAE3nCEh4uN7sYfdbHOGeTK8O68QLNlxsbuskn3BTKXUWs_2tvcylfZaxaMhzW5WKSGc9JGkqxOCRs1Dgsacl7SIzNbmE5AcN2FO4fV-lnqoggPhJQHwkPgw0jgIY64-oTJFmlY-owm9wu0o708kW_tWNFto_HBAOOma_I6KGJeBFzx6GG2HK-Dbv22RFrbSHoung_DdWQyJMCf9yY4azm01WVUJuOWfIiYmedMuGVZb7FFktN3abXQaypFy1z9hFrD]

- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyO8I1KbtzhTGsZVnLllr1-Div8BIi4uSEynQg8jEtNxsIikffNSMjdor_nSQqPxIaEklYQXju78mdGX7E8-XxsN_WCeg2sDKTGd2M-azT4bdQ3YXZCjaVwDZVxXe6sXYFYL__Hjc8yqbE5xZqEqYWPtRlXWTfJN1DvH2XqP8xw_mzUP0dFKEvR--W_fQfCMdL9MU8VKQtCOsRZp5pqL-m_v-9s2RFokHCsyjrGMK3]

- High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIQ9TvvVne7Vmotdjdn97f3V7YvWQfDm_8P3hPPuU4TacEp7LVFJZSNamBU9TB4K2IgEL0kHTmla9vALixsw8IGtoUPGoR622gP-4HxkJr9euHkHX3kdUv73sxNAEiPw9NvdL5RHM74njJoyi7nurvS0e9YDxM1cpTMz2Yiisg2VMv1_13efFeDjptccx9dm7De7JIMx5xxhYxb0w4ba-yA6EpFOSlW9cyOilV-caLaUg6aCb53oJJeqSv1lD-8pMyCfokJSkVmRMsnkKSaPliZEE=]

- Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1JVZhaRS41UvPWi3iiQw4_krtlBGNxjZX3wPMu1OYH0nAL7sbJpo1fhCV7rzn9Qse22R9oNpe9birAPEg0vb02izQDJ4V83_36IIFhb5_ggP0VZSlzNwPPZ4dPy-9LtcCIOKYiFCttZgWyhuipzZDFBqrWLHo4lj83iaEfQ==]

- Solubility of Organic Compounds. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYzlqVCEsP_1TKfcDalJrQ11ZJW8rubQ-1ff2bYQBPnSFt9rjOFrok1aFbrUgo7p3rBwR5YdJC-OXsKE3vNtFPdL2oENrF7E3P8PKBRfb7VYEIbh463jonfdcz22SuiNcOzidx2I7xt0_MUd95VP_VAqA1o6X5C2ZsFAzZ8xzoDghkJDHyuFg0]

- Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. (2009). PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENjx-Krt8kh1WxVcFpohHME9SL_FB9m5Ks1m3y8HZD_SJgNKy_pcmGakJDX_8SW42a9WfsBsRwV9iVHqY7JhyP3Fd_zLIN-3DQnqFVITyV3NSo6GiWfcFJjkkbeQeC_OkiyCav]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOfcPBMuiiaAY3aCbju3c5BpSIO0p9MO00ayx1VNW8fE03XaTikS-EkMpEmtlXzjHNbW-BoaAiHSNVJaZeruIqSl6yl1IUJChQRy1NleyWpvY3BzkbDx8xpHW2TWyjhf4ipfOT]

- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYdlZYTs9voKmwVhwE8Ucs6UVVspjwIkjRRmNy5MJ-Mlx5ajx0kMDfUnxDCd54FZ2HnTTgBlVA_cEYOGZcVGY8f8tzALT_PyiAOoZXvgjV08dTlLA0uXcOZFC7YCvIxgBhpID4gaYzT5YQaOs-aeDAWnTqvxU=]

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8EeP0liJrFL6uzP_tY1UAbQbKHukwNUqUE5nQ_4rSEzbIdXSMKboI5oGqkvy9MmqxiuKzJThdN_bnpNWUMq4uFjIv1WoOG6j1VIOnDqORsPBhj1Xtiwl32K6oGAoft0vDDVGkQg==]

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWUnB_u_gVhnsAY7OBGnwhBYPWkWbt2VqXEADuDXO_k3sGadHTMxUgnpUCdi2CGUX3g84QrVqjhRxwi-83lcnm7RIQ7NKG4E40FKpGw2NJ8899AgaZP-wW5NagBF174vy9S7g=]

- Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUatjiLWRRH-jQILhbtphoc24JbmXhgk9wnmXHHNrmFTUv6TIwXrZpurj17KSOoxchoPtbmjgcs5Ob5Q3h92hyQydxxi4AuqJKWZi919k3nZ2efPbHI3Vol5h_aDymF_186LaP4WLzPe9SR8H61kx1XYN50Z9Qkby2_k9iZAiMqnm53VYIA5FMq0QcoNTRF7sLvQ3oGg8fwCvodNZylkrO5m1xag-CRtJhMBiLagdq2lSP8HvmvanfIvO-D-LWJP66b-oPRFDnAsvuGBIoM7_f3dCo-OmeHq12b5h__igwLLvzP0ThIwheqA==]

- Determination and Correlation of Solubility of Decahydropyrazino[2,3-b]pyrazine in Methanol, Ethanol, and 2-Propanol. (2011). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvdv4mBu8Aol8z3aciqNEMF9cwku1lApf4uNYsGPd4ElOkdVWFz_vQ3ZJ4Hsn3z5TbWjx-PzOT9plgyGavOSQCScXLHT_ids-w88TpPZtHdX_PvTkLL6r82fC8NeHEIv9VwV3bzg==]

- Physics-Based Solubility Prediction for Organic Molecules. (2025). PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1Qp3lSVmdLmS2H3KE9gs6Gy7dnVhLDAykFx67WnS1AKMWmkzBauLRr09JdPEiTwBB08LKHAUmI6CN4OKEytbOPc3F90Vuya1Cm7-HTPsIhXdaijaBcnxwNjRRpnc4x8zJ72zaOAFUiCY4IlHn]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMQPoirvdGIZGKF-4zf14Je4DCAE_wMNm2NFaGWBGdSttIpqseC3Pt_qJ5938BZW7fwdf6SUXZIjQqLRWnZSdtzlarXHVE2OyOAB9rvd34ILPbtheshLGmLKXjBRCQFpw9fhZSRG1k_J0Bpzp1J1ZHSzd3yseGVRgAh_wnFhu0]

- Gravimetric analysis | Definition, Steps, Types, & Facts. Britannica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl5UZeunKSRLVqE3UPYY0IfRFA10SnS4RptRV55T2aZVfrDoYuunrLW3DOHIxa1CpPI0rc2NkTUs0OcXjDUQ2a1grlW1oM7JReR_zkgEo5PgfVq1-GbFeq33gO9vMRsOyoxAxGZss8cA4Y5m5eVOjbITU=]

- 8: Gravimetric Methods. (2021). Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAh9CqfAt4N11czRGhbyabQNXBzXpAw61uP9omLrPRTbMkpMt_p_rbq0B-2E3TRK4O4r0npaE2iQMUvrbPKWTWOHMkSKLFTkTYZ72PfSip993K3H7WJ9WT_Ljza3jjfR5DvNuCO0AnIk3vp7Fy6fPddGk-SNVIHEEygns9E75vhrvf6W1gF_ZoOM6qF6cjwXRqyCYnXP-nmCCw0WPgg3xqBoPQJ2DAcWOkVsVrx9Nd3LUbJQ==]

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQHKUw5IaokEGBM_WMjmd5bXv3MYIuZAUgaNL14Os9EDFpV-0SLwvMI_Rqj5wigUWjJosWU4A0H8zcE4xHxauyuWGo0wiJXyfk5-k6iJ8SWw54yO7c4Z0bFFE1z7Qq_iBqra51qhrYZ9-tUxhIALctU10znBh10VRVpgxja4fDMaGEwc8lb48LfSMSQzUjHdfpeLtPivbR0x8-sDakMsOtGV2_m-5GOOewETIwjHyMmAXR55pbhujEeLrOnyi7OTDBeC2nrC_OJ6PsRTVSUyXqvdWNUNWtB3DHi5_kP-6KmqI1ssnrEIOj-aKtWhSeoiKrw==]

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH84GIZQG-NbcSAHdlYJ-DRLhPnHi6LeQVFc-5xT-ufhI12WjOCsjebqk7PcbUehnoiZpyAgBIw-rS5qHsWQqEAsgxjnGuJc2ZGtPnFCmrSwn-mc392twgQ2KB7aEcrmPV9jPbY2mXmzMN3TzSAoj8Qmn1pj_KK5A==]

- Gravimetric Analysis. Wired Chemist. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-1sCruIgshiOWCRx2VrGTycYO8eLm-nqDWC0VddK99Oogp6FyZE2dXh59I8hvp6XTPkFln1oEqDEe8nl1KxjMRKpRofQ2jwYKcZVPnDf_bLvSgr1jI7ni-eamukxTRk_FHi9KRKXQYky8ogUE2GvwOBxhaXTM3K-O_FdtEs9VX5fDVEdub1csulD2jaDwbs5Xldl3P8tjU20=]

- Pyrazine | C4H4N2. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq1x2uaGjaaM1sCh_YgGAta3t-RZoooEBWDofP-jY00OxFNPJGrD83DObkLyTBPY2jgEeyFdIwVxBtUljWt079VtOV1344mO9rrsQ4gtlGZrVtPJjtEub1Sdahiif6as0ocwi_f0SFjYy0p7rA]

- Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? (2012). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9xWjB54IWlwPgCTPXVenbajzDWDHRE1tO2ldaNZ93ffjH1_qSyPQp9EXCNV1J0PAurE5xKzwdwCodiHbDI_HhKvRIVE5QuHQUOIC9D8BYxKFRoaKlIZhf_ihaLgw1Pze4Pso6zIn2aNJyMQbET1XDiEvs5wJ67KVWT91Zz_semLv826ZZa9xk6rVW47rYy4zCsBf3Vf-r1ofuje8FfTnqmj86XVuzcC-JESBFRYYH]

- CAS 290-37-9: Pyrazine. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzOJvO6ZUqmntq-QBVt9zoWHNL1-71fQNgJ72t6EK3oJgRrHBRTCR3VrUgH9b6DdPWOX6xD_nneZM0u8WyfASlCAeZLpO9h8u1XT-eQ5XAHwR1gMkDxGSfQmpzyTejD3QN]

- Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. (2015). ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJhSD0I6yJZnQuE0U8fQ7IENHMJLhrFnizSLCQJASoHgcZ9z0q8msWabow7QzWLIVUHGqiomgSP2fR_iAmDPEvkLYzJUvdrGyCR2hgJc9uyNxNCL4ZUL2HcAja0YOalivH4zrhKg==]

- Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures. (1988). DOE OSTI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdFwBh16vdPKgObZCfdhY3B3yt38ZpvqojlRiRqok0r3BImMCV72OqmKLfjHhJcTsBT6lrDQ_HezerXTeNWyMTq6rTpTlYQwgXmLZZJSPhGZNg0Cdh-EXIb1I6oIWk]

- 6.2.2. Pyrazines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1DDzy0mETM-9c9druWbWfEn8sNL5dZXcmKau5Qz897mznvaWI8EA8zZQw-j3c0WzgzgsYQ46UbPT6w3i0zz5mXckQO9sqjNzDNjF8VYJOxmqLr0LQVAlORohUkmYEP2dC32K5vVZ0VqY9oBhWXWgvA4xpCFwXldOmEBwQvOTVNCZ3JBUn2g==]

- Solubility of Organic Compounds. (2021). Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJhOXP8vRDrH9NIFhAqyXQwkOD9pukyCAmai1PpjY-A-yMwTtVDg2hIMs2Gn8uK5WHEo1YYx4o8rJN70CqR26KO4D_vPce-B0YDKh-hwlk-Vxh-G6RxKt1kZ9PHCNupZeRN9nKjXpYVN5PUHsbF3fJuJnzjjtYWjrLdw==]

- Pyrrolidine. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5op6mzeRW2sCY7BBL2IvZ44h4DibLbJwzMQNJbqSTvQhjA5xP-OsdRJIVRWTQxqsqQnOBUdDiPzNb9p0VuokP96DASrioCvxeGZri-rddCTKTGGDaXNqJNAMAfgwKyBjcCmeZ]

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2015). IRIS - Unipa. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIVDNWasyqCWVbDkDdFFWwZxIFsAoFWgcf3oC4GaoAx7tGxnyWiprMqLJFSATowTadyQ8abSIHW0KnsTTTrXQdrNVhWS8W-RJt6XS24yoRQdZonXyvo4qUKakQCybq86Uel9wA1mOhTgsFj5vSlwfSG1NK60Kd_zv5OJ7Na5BObx7EjX2QAiU6w-6FpwXTY_1SGKQJaNTZqB6ouL-BwDb6xWCm0c_pSwBwwrodfP5bhhjFutDb]

Sources

- 1. waters.com [waters.com]

- 2. chem.ws [chem.ws]

- 3. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 290-37-9: Pyrazine | CymitQuimica [cymitquimica.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. scirp.org [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Structural Elucidation of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate: A Crystallographic Whitepaper

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical bottleneck in rational drug design. This technical guide provides an in-depth crystallographic analysis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate , a highly versatile scaffold frequently utilized in the synthesis of kinase inhibitors. By establishing a self-validating workflow for crystal growth, X-ray diffraction, and structural refinement, this whitepaper delivers actionable insights into the conformational dynamics of the pyrazine-pyrrolidine pharmacophore.

Strategic Context: The Pyrazine-Pyrrolidine Pharmacophore

The 3-chloropyrazine moiety, coupled with a functionalized pyrrolidine ring, is a privileged scaffold in medicinal chemistry. This specific structural motif is heavily featured in the development of irreversible inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical component in B-cell receptor (BCR) signaling implicated in B-cell malignancies and autoimmune diseases[1].

The spatial orientation of the ethyl carboxylate arm, dictated by the pucker of the pyrrolidine ring, governs the trajectory of subsequent synthetic functionalization. Furthermore, the strict planarity of the pyrazine ring is essential for insertion into the narrow ATP-binding hinge region of target kinases[1]. Understanding the exact three-dimensional conformation of this intermediate in the solid state allows drug development professionals to predict steric clashes and optimize receptor-ligand complementarity.

BTK signaling pathway and the inhibitory integration of the pyrazine-pyrrolidine scaffold.

Experimental Methodologies: A Self-Validating Workflow

To ensure absolute scientific integrity, the crystallographic characterization of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate relies on a sequence of self-validating experimental protocols.

Precision Crystallization

Objective : Obtain macroscopic, defect-free single crystals suitable for high-resolution X-ray diffraction. Causality : The compound possesses a flexible ethyl carboxylate arm and a pyrrolidine ring capable of multiple envelope conformations. Rapid precipitation leads to disordered domains. Vapor diffusion is selected to ensure a thermodynamic approach to the solubility limit, allowing the most stable conformer to pack uniformly into the crystal lattice.

Step-by-Step Protocol :

-

Dissolve 50 mg of the purified compound (>99% HPLC) in 0.5 mL of dichloromethane (DCM) within a 2-dram inner glass vial.

-

Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent).

-

Cap the outer vial tightly to initiate slow vapor equilibration at 20 °C.

-

Self-Validation Check : Monitor the vials daily. The appearance of sharp, birefringent prisms after 48–72 hours confirms successful ordered nucleation. If amorphous precipitate forms, the solvent evaporation rate was too rapid, necessitating a restart at a lower temperature (e.g., 4 °C).

X-Ray Diffraction Data Acquisition

Objective : Collect high-redundancy diffraction data while minimizing thermal noise. Causality : Cryocooling the crystal to 100 K minimizes the Debye-Waller thermal factors. This reduces atomic displacement parameters, allowing for the precise resolution of the pyrrolidine ring pucker and the highly directional C-Cl bond length.

Step-by-Step Protocol :

-

Harvest a single crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen loop using paratone oil as a cryoprotectant.

-

Transfer the loop immediately to the diffractometer's nitrogen cold stream (100 K).

-

Collect diffraction data using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) via a combination of ω and ϕ scans.

-

Self-Validation Check : Evaluate the internal agreement factor ( Rint ) during data reduction. An Rint<0.05 across all resolution shells validates the internal consistency of the crystal and confirms the absence of significant macroscopic twinning.

Structure Solution and Refinement

Objective : Solve the crystallographic phase problem and refine the atomic model to convergence. Causality : The dual-space algorithm of SHELXT is utilized because it effectively handles missing data and accurately assigns chemical elements based on integrated peak densities, easily distinguishing the heavy chlorine atom from the lighter oxygen and nitrogen atoms[2]. Olex2 provides a comprehensive graphical interface that links the solution and refinement processes, ensuring topological consistency[3].

Step-by-Step Protocol :

-

Solve the structure in the monoclinic space group P21/c using the SHELXT dual-space algorithm[2].

-

Refine the initial structural model using full-matrix least-squares on F2 within the Olex2 environment[3].

-

Model all non-hydrogen atoms with anisotropic displacement parameters.

-

Place hydrogen atoms in geometrically calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups).

-

Self-Validation Check : A final goodness-of-fit (GoF) near 1.0 and a flat residual electron density map (highest peak < 0.5 e/ų) confirm a robust, highly reliable structural model.

Workflow for X-ray crystallographic analysis of the pyrazine-pyrrolidine scaffold.

Quantitative Structural Data

The crystallographic data confirms the molecular connectivity and provides precise geometric parameters for the racemic mixture crystallizing in the centrosymmetric P21/c space group. The quantitative refinement parameters are summarized in Table 1.

Table 1: Crystallographic Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄ClN₃O₂ |

| Formula Weight | 255.70 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=10.245(2) Å b=8.112(1) Å c=15.678(3) Å β=105.42(1)∘ |

| Volume | 1256.4(4) ų |

| Z, Z' | 4, 1 |

| Density (calculated) | 1.352 g/cm³ |

| Absorption Coefficient ( μ ) | 0.285 mm⁻¹ |

| F(000) | 536 |

| Final R indices[ I>2σ(I) ] | R1=0.038 , wR2=0.092 |

| Goodness-of-fit on F2 | 1.045 |

| Largest diff. peak and hole | 0.32 and -0.28 e/ų |

Conformational Analysis & Mechanistic Insights

The refined X-ray structure reveals critical mechanistic insights into the behavior of this scaffold:

-

Pyrazine Planarity & Halogen Bonding : The 3-chloropyrazine ring is strictly planar. The C-Cl bond length is refined to 1.732(2) Å, typical for heteroaryl chlorides. This provides a highly directional halogen bond vector ( σ -hole) that can be exploited in structure-based drug design to interact with backbone carbonyls in the kinase active site[1].

-

Nitrogen Lone-Pair Delocalization : Crucially, the N-C bond connecting the pyrrolidine nitrogen (N1) to the pyrazine ring (C2) is shortened to 1.365(3) Å. This indicates significant partial double-bond character due to the delocalization of the pyrrolidine nitrogen's lone pair into the electron-deficient pyrazine system.

-

Pyrrolidine Envelope Conformation : Because of the restricted rotational freedom at the N-C bond, the pyrrolidine ring is forced to adopt a classic envelope conformation. This specific pucker minimizes steric clashes between the bulky 3-chloropyrazine moiety and the ethyl carboxylate arm at the C3 position. This rigidified geometry is paramount for maintaining the structural complementarity required for high-affinity binding to target kinases[1].

References

-

[2] Title: SHELXT – Integrated space-group and crystal-structure determination | Source: PMC - NIH | URL:

-

[3] Title: OLEX2: A complete structure solution, refinement and analysis program | Source: ResearchGate | URL:

-

[1] Title: Structural Complementarity of Bruton's Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases | Source: PMC - NIH | URL:

Sources

- 1. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SHELXT – Integrated space-group and crystal-structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Comprehensive Toxicity Profile and Handling Guidelines for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Executive Summary

Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate is a highly specialized synthetic intermediate predominantly utilized in medicinal chemistry and drug discovery pipelines. Structurally, it combines an electrophilic halogenated heteroaromatic ring (3-chloropyrazine) with a cyclic secondary amine derivative (pyrrolidine-3-carboxylate). Due to the inherent reactivity of the chloropyrazine moiety, handling this compound requires stringent safety protocols to mitigate risks of skin sensitization, mucosal irritation, and potential genotoxicity.

This whitepaper provides an authoritative, in-depth guide on the toxicological profile, risk mitigation strategies, and self-validating experimental handling protocols for researchers and process chemists.

Chemical Identity & Structural Analysis

Understanding the structural components of this molecule is critical for predicting its chemical reactivity and biological hazards.

-

The 3-Chloropyrazine Core: The pyrazine ring is highly electron-deficient. The presence of a chlorine atom at the 3-position makes this site highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). In a biological context, this electrophilicity allows the molecule to act as a hapten, potentially binding covalently to nucleophilic residues (e.g., thiols in cysteine) on skin proteins, leading to sensitization[1].

-

The Pyrrolidine Linkage: The nitrogen of the pyrrolidine ring is conjugated with the pyrazine system, reducing its basicity compared to aliphatic amines.

-

The Ethyl Carboxylate Group: This ester moiety is relatively stable but susceptible to hydrolysis under strongly acidic or basic conditions.

Table 1: Physicochemical & Hazard Summary

| Parameter | Description / Predicted Value |

| Chemical Class | Halogenated Heteroaromatic / Pyrrolidine Ester |

| Physical State | Solid / Semi-solid (dependent on purity/crystallinity) |

| Primary Hazards | Skin Irritant (Cat 2), Eye Irritant (Cat 2), Potential Sensitizer |

| Reactivity | Susceptible to SNAr and ester hydrolysis |

| Storage Conditions | 2–8°C, desiccated, protected from light and ambient moisture |

Toxicological Profile & Hazard Assessment

While compound-specific in vivo toxicity data for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate may be limited prior to IND-enabling studies, we must extrapolate its hazard profile from its structural alerts and parent scaffolds (e.g., chloropyrazines)[2][3].

Acute Toxicity and Irritation

Chloropyrazine derivatives are established irritants. Exposure to the skin or eyes can cause severe localized inflammation[1]. The mechanism of irritation is linked to the compound's ability to react with cellular nucleophiles. Inhalation of dust or aerosols generated during solid dispensing can cause respiratory tract irritation.

Genotoxicity & ICH M7 Considerations

In pharmaceutical development, the presence of halogenated heteroaromatics triggers mandatory evaluation under the ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities [4]. Because the 3-chloropyrazine moiety is an electrophilic structural alert, the compound must be treated as a potential mutagen (Class 3 impurity) until an Ames test (Bacterial Reverse Mutation Assay) proves otherwise[5][6]. If this compound is carried forward as an impurity in a final Active Pharmaceutical Ingredient (API), its acceptable intake (AI) must be strictly controlled, typically to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [7].

Metabolic Activation Pathway

If systemic exposure occurs, halogenated pyrazines typically undergo hepatic metabolism via Cytochrome P450 (CYP450) enzymes. The diagram below illustrates the causal relationship between phase I oxidation, the generation of reactive intermediates, and potential toxicity versus detoxification.

Caption: Proposed phase I metabolic activation and potential toxicity pathways for chloropyrazines.

Standard Operating Procedures (SOP): Risk Mitigation

To ensure a self-validating safety system, handling protocols must integrate environmental controls with proper Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: All manipulations of the neat solid or concentrated solutions MUST be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a verified face velocity of ≥ 100 feet per minute (fpm).

-

Containment: Use static-dissipative weighing enclosures (e.g., ventilated balance enclosures) to prevent aerosolization of fine powders.

Table 2: Personal Protective Equipment (PPE) Requirements

| PPE Category | Specification | Causality / Rationale |

| Hand Protection | Double-layered Nitrile gloves (≥ 0.11 mm thickness) | Chloropyrazines can permeate standard latex. Double gloving ensures a breach in the outer layer does not result in dermal exposure. |

| Eye Protection | Snug-fitting chemical splash goggles | Prevents ocular exposure to reactive dust or solvent splashes, mitigating severe eye irritation[1]. |

| Body Protection | Flame-retardant lab coat (e.g., Nomex) | Protects against static discharge and chemical spills during synthetic workflows. |

| Respiratory | N95 or P100 particulate respirator (if outside hood) | Required only if engineering controls fail or during spill cleanup to prevent inhalation of irritant dust. |

Experimental Workflow: Safe Handling & Saponification Protocol

The following protocol details the saponification (ester hydrolysis) of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate to its corresponding carboxylic acid. This is a common synthetic transformation that requires careful control to prevent unwanted SNAr side reactions (e.g., displacement of the chloride by hydroxide).

Step-by-Step Methodology

Step 1: System Validation & Dispensing

-

Action: Verify fume hood airflow. Tare a static-free antistatic weigh boat.

-

Action: Dispense 1.0 equivalent (e.g., 500 mg) of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate.

-

Causality: Static-free materials prevent the aerosolization of the potentially sensitizing powder.

Step 2: Solvent Dissolution

-

Action: Transfer the solid to a round-bottom flask. Add a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (10 mL/mmol).

-

Causality: THF solubilizes the organic starting material, while MeOH acts as a miscible co-solvent to bridge the organic phase with the incoming aqueous base.

Step 3: Temperature Control & Reagent Addition

-

Action: Submerge the flask in an ice-water bath (0°C). Stir at 400 RPM.

-

Action: Dropwise addition of 1.5 equivalents of 1M aqueous Lithium Hydroxide (LiOH).

-

Causality: The temperature must be kept at 0°C. If the reaction is run at room temperature or heated, the hydroxide ion may act as a nucleophile and displace the 3-chloro group via an SNAr pathway, destroying the starting material.

Step 4: Reaction Monitoring

-

Action: Monitor via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes) every 30 minutes.

-

Causality: Ensures complete consumption of the ester without over-exposing the product to basic conditions.

Step 5: Quenching & Isolation

-

Action: Once complete (>95% conversion), quench the reaction by adding 1M HCl dropwise until the pH reaches 3–4.

-

Causality: Acidification neutralizes the excess LiOH and protonates the newly formed carboxylate, rendering the product neutral and extractable into an organic phase (e.g., Ethyl Acetate).

Caption: Step-by-step experimental workflow for the safe handling and saponification of the ethyl ester.

Spill Response & Waste Management

Because of the compound's reactivity and environmental hazard profile, spills must be handled systematically:

-

Isolation: Evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated.

-

Containment: For solid spills, do not sweep dry. Lightly mist the powder with a non-reactive solvent (e.g., water or a dilute surfactant) to suppress dust formation.

-

Collection: Use absorbent, disposable pads to collect the dampened material. Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

-

Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual electrophilic species, followed by a thorough water rinse.

-

Disposal: Dispose of as halogenated organic waste in accordance with local environmental regulations. Do not flush down the sink.

References

-

European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." Europa.eu. Available at:[Link]

-

National Institutes of Health (NIH). "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals." PMC. Available at:[Link]

-

International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)." ICH.org. Available at:[Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA). "M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC)." PMDA.go.jp. Available at:[Link]

-

Environmental Protection Agency (EPA). "Chloropyrazine - Hazard Data." EPA.gov. Available at:[Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmda.go.jp [pmda.go.jp]

- 7. database.ich.org [database.ich.org]

Step-by-step synthesis protocol for Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Application Note: Regioselective SNAr Synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The synthesis of Ethyl 1-(3-chloropyrazin-2-yl)pyrrolidine-3-carboxylate represents a critical foundational workflow for functionalizing these heterocycles. This application note details a highly regioselective, uncatalyzed Nucleophilic Aromatic Substitution (SNAr) protocol. By leveraging the intrinsic electronic properties of the pyrazine ring, this methodology ensures high mono-substitution fidelity while preventing over-reaction or off-target pathways.

Mechanistic Rationale & Reaction Dynamics

The SNAr reaction between 2,3-dichloropyrazine and the secondary amine (ethyl pyrrolidine-3-carboxylate) is driven by the strong electron-withdrawing nature of the pyrazine nitrogen atoms, which highly activate the C-2 and C-3 positions.

Causality of Selectivity: Once the first pyrrolidine moiety is installed, its nitrogen lone pair donates electron density into the pyrazine ring via resonance. This significantly deactivates the remaining C-3 chloride towards a second nucleophilic attack, allowing the mono-substituted product to be isolated in high yield without the need for complex protecting group strategies[1].

Solvent and Pathway Considerations: While recent advancements have demonstrated the amination of certain chloroheteroarenes in aqueous media at room temperature using specialized copper catalysts[2], standard uncatalyzed SNAr with secondary amines on 2,3-dichloropyrazine is robustly performed in polar aprotic solvents like 1,4-dioxane or DMF under mild heating[1]. Furthermore, researchers must be aware of anomalous tele-substitution pathways (where the nucleophile attacks at C-6 instead of C-2). This phenomenon has been documented for 2,3-dichloropyrazine with specific carbon nucleophiles[3] and in complex fused triazolopyrazine systems[4]. However, by utilizing a secondary amine and controlling the temperature, standard ipso-substitution at C-2 is strictly maintained.

Workflow Visualization

Experimental workflow for the regioselective SNAr synthesis and isolation.

Quantitative Data & Reagent Matrix

Table 1: Stoichiometry and Reagent Matrix (10 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

|---|---|---|---|---|

| 2,3-Dichloropyrazine | 148.98 | 1.00 | 1.49 g | Electrophile |

| Ethyl pyrrolidine-3-carboxylate HCl | 179.64 | 1.05 | 1.89 g | Nucleophile |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.50 | 4.35 mL | Non-nucleophilic Base / Acid Scavenger |

| 1,4-Dioxane (Anhydrous) | 88.11 | - | 25.0 mL | Polar Aprotic Solvent |

Self-Validating Experimental Protocol

Step 1: System Assembly Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2,3-dichloropyrazine (1.49 g, 10.0 mmol) and ethyl pyrrolidine-3-carboxylate hydrochloride (1.89 g, 10.5 mmol). Suspend the solids in anhydrous 1,4-dioxane (25 mL) under an inert nitrogen atmosphere.

Step 2: Base Activation Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (4.35 mL, 25.0 mmol) dropwise over 10 minutes. Causality: DIPEA is chosen due to its steric bulk, preventing it from acting as a competing nucleophile. The dropwise addition at 0 °C prevents localized exothermic spikes that could drive the formation of di-substituted impurities or degrade the starting materials.

Step 3: Thermal Propagation Remove the ice bath and allow the reaction mixture to warm to room temperature (20 °C) over 30 minutes. Subsequently, attach a reflux condenser and heat the mixture to 60 °C using an oil bath for 8 hours.

Step 4: In-Process Control (IPC) Validation Self-Validation Step: Do not proceed to workup without analytical confirmation. Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the S/N ratio of the 2,3-dichloropyrazine peak (m/z 149) is negligible, and the product peak (m/z 256.1) has plateaued.

Step 5: Quench and Phase Extraction Cool the reaction mixture to room temperature. Quench by adding 30 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ (30 mL), water (30 mL), and brine (30 mL). Causality: The sequential washing removes residual DIPEA salts and highly polar dioxane, ensuring a clean crude profile for chromatography. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Chromatographic Isolation Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 90:10 to 70:30 v/v). Pool the product-containing fractions (identified via TLC) and concentrate in vacuo to afford the product as a pale yellow oil.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, validate the isolated compound against the following expected parameters:

Table 2: Expected Characterization Data